4-Methyl-3-phenylpentan-2-one
Overview
Description
4-Methyl-3-phenylpentan-2-one is an organic compound with the molecular formula C12H16O. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is primarily used in the fragrance industry due to its pleasant scent, often found in fruit-flavored fragrances such as strawberry, apple, and pear .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-phenylpentan-2-one can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with acetone in the presence of a base, followed by hydrogenation. Another method includes the reaction of benzyl chloride with isobutyraldehyde in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is typically produced through the aldol condensation of benzaldehyde and acetone, followed by catalytic hydrogenation. The reaction conditions often involve the use of sodium hydroxide as a base and palladium on carbon as a catalyst for the hydrogenation step .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms substituted ketones.
Scientific Research Applications
4-Methyl-3-phenylpentan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry for its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenylpentan-2-one involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific pathways, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-2-pentanone: Similar structure but different functional groups.
Valerophenone: Similar aromatic ketone structure.
2-Methyl-5-phenylpentan-1-ol: Similar carbon skeleton but different functional groups
Uniqueness
4-Methyl-3-phenylpentan-2-one is unique due to its specific aromatic properties and its widespread use in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
4-methyl-3-phenylpentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKWWBUKMPBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379795 | |
Record name | 4-methyl-3-phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15934-57-3 | |
Record name | 4-methyl-3-phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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